1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole moiety and a trifluoromethylphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further reacted with a thiourea derivative to introduce the trifluoromethylphenyl group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of functional groups within the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar compounds to 3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA include other indole derivatives such as:
3-(2-Dimethylaminoethyl)-1H-indole-5-yl acetate: This compound also features an indole moiety but differs in its functional groups and overall structure.
1H-Indole-3-ethanamine, N-methyl-: Another indole derivative with different substituents, leading to distinct biological activities.
The uniqueness of 3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA lies in its combination of the indole and trifluoromethylphenyl groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H18F3N3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C19H18F3N3S/c1-12-15(16-7-2-3-8-17(16)24-12)9-10-23-18(26)25-14-6-4-5-13(11-14)19(20,21)22/h2-8,11,24H,9-10H2,1H3,(H2,23,25,26) |
InChI Key |
PYVQEQMEMAHEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.